1-(4-Methylpyridin-2-yl)piperazine
Overview
Description
1-(4-Methylpyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H15N3 . It has a molecular weight of 177.25 and is typically stored at room temperature . The compound is an oil in its physical form .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which could potentially include 1-(4-Methylpyridin-2-yl)piperazine, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-(4-Methylpyridin-2-yl)piperazine is 1S/C10H15N3/c1-9-2-3-12-10(8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(4-Methylpyridin-2-yl)piperazine has a density of 1.1±0.1 g/cm3 . Its boiling point is 347.0±37.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 59.1±3.0 kJ/mol . The flash point is 163.6±26.5 °C .Scientific Research Applications
Antidiabetic Potential
1-(4-Methylpyridin-2-yl)piperazine derivatives have shown promise in antidiabetic research. A study by Le Bihan et al. (1999) identified these derivatives as new antidiabetic compounds. They conducted structure-activity relationship studies, leading to the discovery of a highly potent antidiabetic agent, which significantly improved glucose tolerance in a rat model of type II diabetes without side effects or hypoglycemic impact.
Anticancer and Cytotoxic Activities
Piperazine derivatives with specific substitutions have shown significant anticancer and cytotoxic activities. Parveen et al. (2017) Parveen, Ahmed, Idrees, Khan, & Hassan synthesized compounds that exhibited better anti-proliferative activities against human breast cancer cell lines compared to curcumin drug. Furthermore, molecular docking revealed good binding affinity of these compounds, indicating their potential as anticancer agents.
Antibacterial and Biofilm Inhibition
Piperazine derivatives have also been found effective as antibacterial agents and biofilm inhibitors. Mekky & Sanad (2020) synthesized novel compounds showing potent antibacterial efficacies against various bacterial strains, including MRSA and VRE. These derivatives also exhibited more effective biofilm inhibition activities than the reference drug Ciprofloxacin.
Positron Emission Tomography (PET) Radiotracers
Piperazine derivatives have been explored for potential use as PET radiotracers in oncology. Abate et al. (2011) Abate, Niso, Lacivita, Mosier, Toscano, Perrone designed novel analogues of a lead candidate for therapeutic and/or diagnostic applications in oncology, focusing on reducing lipophilicity while maintaining affinities within receptor subtypes.
Pharmacokinetic Mechanism Studies
Piperazine derivatives are studied for their binding characteristics to understand pharmacokinetic mechanisms. Karthikeyan et al. (2015) Karthikeyan, Chinnathambi, Kannan, Rajakumar, Velmurugan, Bharanidharan, Aruna, Ganesan investigated the binding of a piperazine derivative to bovine serum albumin (BSA) using fluorescence spectroscopy, offering insights into drug pharmacokinetics.
Antidepressant and Antianxiety Activity
Piperazine derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. Kumar et al. (2017) Kumar, Chawla, Akhtar, Sahu, Rathore, Sahu synthesized a novel series of compounds, which showed significant activity in behavioral tests, indicating their potential in treating depression and anxiety.
Safety And Hazards
The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1-(4-methylpyridin-2-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-2-3-12-10(8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBRKSGGMODDHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375002 | |
Record name | 1-(4-methylpyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-2-yl)piperazine | |
CAS RN |
34803-67-3 | |
Record name | 1-(4-Methyl-2-pyridinyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34803-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-methylpyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methylpyridin-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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